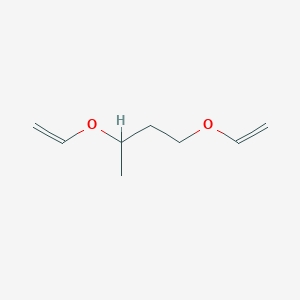

1,3-Bis(ethenyloxy)butane

Description

Structure

3D Structure

Properties

CAS No. |

53002-12-3 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1,3-bis(ethenoxy)butane |

InChI |

InChI=1S/C8H14O2/c1-4-9-7-6-8(3)10-5-2/h4-5,8H,1-2,6-7H2,3H3 |

InChI Key |

QVOHHWQAOFEPOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC=C)OC=C |

Origin of Product |

United States |

Polymerization Mechanisms and Kinetics of 1,3 Bis Ethenyloxy Butane

Cationic Homopolymerization of 1,3-Bis(ethenyloxy)butane

The homopolymerization of this compound, a non-conjugated divinyl ether monomer, proceeds exclusively through a cationic mechanism. The high electron density of the double bonds, conferred by the adjacent ether oxygen atom, renders them highly susceptible to electrophilic attack by cationic initiators. This process is characterized by rapid propagation rates and a unique tendency towards cyclopolymerization, which dictates the final structure and properties of the resulting polymer.

The initiation of cationic polymerization for divinyl ethers, including this compound, can be achieved using a diverse array of initiating systems. These systems are broadly categorized based on their mechanism of generating the initial carbocationic species that starts the polymer chain. The choice of initiator and, where applicable, a co-initiator, is critical as it profoundly influences the polymerization rate, the degree of control over the polymer architecture, and the extent of side reactions [10, 11].

Protic Acids: Strong protic acids such as trifluoromethanesulfonic acid (CF₃SO₃H) can directly protonate the vinyl ether double bond, generating a secondary carbocation and initiating polymerization. However, these systems often lead to uncontrolled polymerization with broad molecular weight distributions due to rapid and irreversible initiation .

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) are potent initiators. They typically require a co-initiator (also known as a protonogen), such as water or an alcohol, to generate the true initiating species. For example, the reaction between SnCl₄ and water forms a complex acid, H⁺[SnCl₄OH]⁻, which then protonates the monomer [2, 3]. The concentration of the co-initiator must be carefully controlled to manage the number of active centers.

Stable Carbocation Salts: Pre-formed, stable carbocation salts, such as trityl hexafluoroantimonate (TrSbF₆), can initiate polymerization by direct addition of the carbocation to the monomer. These systems offer more defined initiation but can still be highly reactive .

Iodine-Based Systems: Molecular iodine (I₂) and, more significantly, combined systems like hydrogen iodide/iodine (HI/I₂), are highly effective for the polymerization of vinyl ethers. The HI/I₂ system, in particular, is a cornerstone for living cationic polymerization. In this system, HI adds across the double bond to form a dormant C–I adduct, which is then activated by the Lewis acidic iodine to generate the propagating carbocation in a reversible equilibrium [10, 12].

The following table summarizes common initiating systems used for the cationic polymerization of divinyl ethers.

| Initiator System | Co-initiator (if required) | Initiation Mechanism | Typical Polymerization Characteristics | References |

|---|---|---|---|---|

| Lewis Acids (e.g., SnCl₄, BF₃·OEt₂) | Protonogens (e.g., H₂O, ROH) | Formation of a complex acid that protonates the monomer. | Conventional, rapid, often uncontrolled. | , |

| Protic Acids (e.g., CF₃SO₃H) | None | Direct protonation of the vinyl ether double bond. | Very fast, difficult to control, broad MWD. | |

| Hydrogen Iodide / Iodine (HI/I₂) | None (HI acts as initiator, I₂ as activator) | Formation of a dormant iodo-ether adduct activated by I₂. | Controlled/Living, narrow MWD, controlled molecular weight. | , |

| Photoacid Generators (PAGs) | None | Photolytic generation of a strong acid upon UV exposure. | Spatially and temporally controlled initiation. | |

| Hydrogen Bond Donors (e.g., Thioureas) | Protonogen (e.g., an alcohol) | Activation of monomer via H-bonding, facilitating nucleophilic attack. | Organocatalytic, controlled polymerization. |

Achieving a controlled or "living" polymerization, where termination and chain-transfer reactions are effectively suppressed, is essential for synthesizing polymers with well-defined architectures (e.g., predetermined molecular weight, low dispersity (Đ), and block copolymers). For poly(divinyl ether)s, including those derived from this compound, several strategies have been developed to stabilize the highly reactive carbocationic propagating chain end .

The fundamental principle is to establish a rapid and reversible equilibrium between a dormant, covalent species and a minute concentration of the active, cationic species. The HI/I₂ system is a classic example. The polymer chain end exists predominantly as a dormant iodo-ether. The Lewis acid, I₂, reversibly activates the C–I bond to generate the propagating carbocation. Because the concentration of active species is kept extremely low at any given moment, the rates of termination and chain transfer are minimized relative to the rate of propagation, affording excellent control over the polymerization process . Other systems achieve control by using a weak Lewis acid in conjunction with an added Lewis base (e.g., dioxane, ethyl acetate), which reversibly complexes with the propagating carbocation, taming its reactivity .

External stimuli provide a powerful means for achieving temporal and spatial control over cationic polymerization. This "on/off" switching capability is highly desirable for advanced materials fabrication.

Photocontrol: Photoinitiated cationic polymerization is commonly achieved using photoacid generators (PAGs). These are compounds that are stable in the dark but decompose upon exposure to light (typically UV) to release a strong protic acid, which then initiates polymerization. By patterning the light exposure, polymerization can be confined to specific regions, enabling applications like photolithography. Furthermore, using photo-labile counter-anions can allow for the deactivation of the polymer chain by light, providing another layer of control .

Electroredox Control: Electrochemical methods can be used to precisely control the generation and destruction of initiating species. For instance, the oxidation of a specific precursor at an electrode surface can generate a radical cation or a stable carbocation that initiates polymerization. Reversing the potential can neutralize the active species, effectively halting the reaction. This method allows for real-time control over the polymerization rate by modulating the applied current or potential .

A more recent and metal-free approach to controlled vinyl ether polymerization involves organocatalysis mediated by hydrogen bond (H-bond) donors. In this strategy, a strong H-bond donor, such as a substituted thiourea (B124793) or a strong Brønsted acid used in catalytic amounts, activates the monomer. The H-bond donor forms a complex with the ether oxygen of the vinyl ether, which polarizes the C=C double bond and increases its electrophilicity.

Initiation occurs when a nucleophile, typically an alcohol, attacks this activated monomer. Propagation proceeds via the sequential addition of H-bond-activated monomers to the growing chain end. The propagating species is stabilized through a persistent hydrogen-bonding interaction with the catalyst, which prevents uncontrolled side reactions and allows for the synthesis of polymers with low dispersity and predictable molecular weights. This method represents a significant advance in "green" polymer chemistry by avoiding the use of metal-based catalysts .

A defining characteristic of the polymerization of non-conjugated dienes like this compound is the prevalence of cyclopolymerization. This process involves a sequence of an intermolecular propagation step followed by an intramolecular cyclization step. Instead of producing a highly cross-linked, insoluble network (which would result if both vinyl groups reacted independently with different chains), polymerization yields a soluble, linear polymer containing cyclic repeating units within its backbone .

The mechanism begins with the attack of an initiator or a growing polymer chain on one of the two vinyl groups of a this compound monomer. This generates a carbocationic intermediate where the active center is sterically positioned in close proximity to the pendant vinyl group from the same monomer unit. This intermediate then faces a kinetic choice: it can either react with another monomer molecule (intermolecular propagation, rate constant kₚ) or attack its own pendant double bond (intramolecular cyclization, rate constant k_c). For this compound, the formation of a thermodynamically stable six-membered ring is highly favored, making k_c significantly larger than kₚ, especially at low to moderate monomer concentrations .

The intramolecular cyclization step in the polymerization of this compound leads to the formation of substituted tetrahydropyran (B127337) rings as the primary repeating unit in the polymer chain. The structure of the monomer, CH₂=CHO-CH(CH₃)-CH₂-O-CH=CH₂, is ideally suited for this transformation. Upon activation of the first vinyl group, the resulting carbocation attacks the second vinyl group via a 6-endo-trig cyclization pathway, which is kinetically and thermodynamically favorable.

The resulting polymer, poly(this compound), is therefore not a cross-linked network but a linear chain of fused cyclic structures. The degree of cyclization is typically very high, often approaching 100%, meaning there are very few residual pendant vinyl groups . Factors that influence the degree of cyclization include:

Monomer Concentration: Lower monomer concentrations favor intramolecular cyclization over intermolecular propagation, as the probability of a chain end encountering another monomer molecule is reduced.

Solvent Polarity: The choice of solvent can influence the conformation of the propagating chain end and thus affect the rate of cyclization.

Temperature: Lower temperatures generally favor the more ordered transition state required for cyclization.

The resulting cyclic structure imparts unique properties to the polymer, such as increased chain stiffness, a higher glass transition temperature, and altered solubility compared to a hypothetical linear, non-cyclized analogue .

Cyclopolymerization Phenomena in this compound Systems

Influence of Monomer Structure on Cyclization Efficiency

During the cationic polymerization of divinyl ethers, the process can involve cyclopolymerization, where an intramolecular cyclization step follows the initial intermolecular addition of a monomer. This results in the formation of cyclic repeating units within the polymer backbone. The efficiency of this cyclization is highly sensitive to the structure of the monomer, particularly the length and flexibility of the chain separating the two vinyl groups. acs.org

For this compound, the spacer is a -(CH(CH₃)CH₂CH₂)- group. After the first vinyl ether group is attacked by a cationic initiator, the resulting carbocation is positioned to react with the second vinyl ether group on the same molecule. The atoms available to form a ring are the carbocationic carbon, the three carbons and one oxygen of the spacer, and the two carbons of the second vinyl group. The flexibility of the butane (B89635) chain facilitates the necessary conformation for this intramolecular reaction. The most probable ring structures to form would be six- or seven-membered rings, which are thermodynamically and kinetically favored in many cyclization reactions. The presence of the methyl group on the butane chain can introduce steric hindrance, potentially influencing the rate and regioselectivity of the cyclization compared to a linear spacer like in 1,4-butanediol (B3395766) divinyl ether.

The general principle of cyclopolymerization has been applied to synthesize polymers with macrocyclic ether units. acs.org Studies on various divinyl monomers, such as 1,2-bis(ethenyloxy)benzene, have shown that both radical and cationic initiation can lead to cyclopolymers, with the ring size and structure being highly dependent on the monomer and the polymerization conditions. acs.org For monomers with flexible spacers, the competition between intermolecular propagation (leading to cross-linking) and intramolecular cyclization is a key factor. Higher monomer concentrations tend to favor intermolecular reactions, while dilute conditions favor the formation of cyclic structures.

Kinetic Investigations of this compound Polymerization

Cationic polymerization of vinyl ethers is known for its extremely high reaction rates, often orders of magnitude faster than free radical or anionic polymerizations. acs.org This high reactivity is due to the very reactive carbocationic propagating species. acs.org Consequently, these reactions are typically conducted at low temperatures to suppress chain transfer and termination reactions, which would otherwise limit the molecular weight and broaden the molecular weight distribution of the polymer. rsc.org

Kinetic studies on the cationic polymerization of various vinyl ethers, including divinyl ethers like 1,4-butanediol divinyl ether, have been performed to understand the influence of initiators, temperature, and solvents. researchgate.netcornell.edu For instance, the polymerization of isobutyl vinyl ether initiated with a single-component organic acid catalyst has been shown to proceed controllably even at room temperature, suggesting that a tight ion pair between the propagating cation and the counter-ion can prevent undesirable side reactions. diva-portal.org

Rp = kp[M][P⁺]

where kp is the rate constant of propagation, [M] is the monomer concentration, and [P⁺] is the concentration of active propagating chains. The kinetics are complicated by the presence of two vinyl groups and the potential for cyclization. Kinetic modeling of similar systems has shown the importance of accounting for side reactions and diffusional limitations, especially as the polymer network forms and viscosity increases. acs.org

Radical Polymerization of this compound

The homopolymerization of vinyl ethers via a free-radical mechanism is generally considered difficult. rsc.org This is because the electron-donating oxygen atom does not effectively stabilize the propagating radical, making it highly reactive and prone to chain transfer reactions. However, radical polymerization of vinyl ethers is not impossible. It has been achieved under specific conditions, such as with monomers containing hydroxyl groups or through the use of Li⁺-π complexation to increase the stability of the radical. rsc.org

More commonly, divinyl ethers like this compound participate readily in radical-mediated copolymerizations. rsc.org The most prominent example is the thiol-ene reaction (discussed in 3.3.1), which proceeds via a free-radical step-growth mechanism. wiley.com Additionally, divinyl ethers can be copolymerized with electron-accepting monomers. For instance, a divinyl monomer containing both an acrylate (B77674) and a vinyl ether group has been successfully cyclopolymerized using nitroxide-mediated radical polymerization (NMP), where both vinyl groups were consumed at nearly the same rate under suitable conditions. acs.org This suggests that this compound could be incorporated into polymer chains via radical copolymerization with appropriate comonomers.

Step-Growth Polymerization Pathways Involving this compound

Step-growth polymerization provides an alternative and highly efficient route to producing polymers from this compound. These methods rely on the reaction of the vinyl ether functionalities with complementary functional groups in a stepwise manner.

Thiol-Ene Click Chemistry with Divinyl Ethers

Thiol-ene "click" chemistry is a powerful step-growth polymerization method that involves the reaction between a multifunctional thiol and a multifunctional ene (alkene). researchgate.net The reaction between a divinyl ether, such as this compound, and a dithiol proceeds via a free-radical mechanism, typically initiated by light (photopolymerization) or heat. wiley.com This process is highly efficient and often referred to as a "click" reaction due to its high yields, rapid rates, and insensitivity to oxygen. rsc.org

The mechanism involves:

Initiation : A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation : The thiyl radical adds across one of the vinyl ether double bonds, forming a carbon-centered radical.

Chain Transfer : This carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a stable thioether linkage.

When a divinyl ether is reacted with a dithiol, this process repeats, leading to the formation of a linear poly(thioether). If monomers with functionalities greater than two are used, a cross-linked network is formed. The structure of both the thiol and the ene monomer influences the polymerization kinetics and the final polymer properties. researchgate.net For example, flexible ether groups in the divinyl ether monomer generally lead to more flexible polymer networks. researchgate.net

Table 1: Representative Monomers for Thiol-Ene Polymerization

| Monomer Type | Example Compound | Structure |

| Divinyl Ether (Ene) | Tri(ethylene glycol) divinyl ether (TEGDVE) | CH₂=CHO(CH₂CH₂O)₃CH=CH₂ |

| Divinyl Ether (Ene) | 1,4-Butanediol divinyl ether (B14 DVE) | CH₂=CHO(CH₂)₄OCH=CH₂ |

| Dithiol | Glycol dimercaptoacetate | HSCH₂COO(CH₂)₂OOCCH₂SH |

| Tetrathiol | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | C(CH₂OOCCH₂CH₂SH)₄ |

This table presents examples of monomers commonly used in thiol-ene polymerizations to illustrate the types of reactants that can be combined. wiley.comacs.org

Polyaddition Reactions for Acetal (B89532) Linkage Formation

Linear polymers containing acetal linkages can be synthesized through the acid-catalyzed polyaddition of diols with divinyl ethers. acs.orgrsc.org This step-growth polymerization proceeds without the formation of by-products. rsc.org In this reaction, a proton from an acid catalyst activates a vinyl ether group of the this compound, making it susceptible to nucleophilic attack by a hydroxyl group from a diol monomer. This forms a hemiacetal which then reacts further to create a stable acetal linkage in the polymer backbone.

The reaction of this compound with a diol, for example 1,4-butanediol, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), would yield a polyacetal. acs.orgrsc.org The reaction kinetics and the final polymer's molecular weight can be controlled by adjusting the catalyst concentration, temperature, and monomer concentration. acs.org A key challenge in this polymerization is the potential for side reactions, such as the intramolecular cyclization of the divinyl ether, which can form cyclic acetals, particularly at low monomer concentrations. acs.orgresearchgate.net

Table 2: Components for Polyaddition Reactions to Form Polyacetals

| Component Type | Example Compound | Role in Polymerization |

| Divinyl Ether | 1,4-Butanediol divinyl ether (B14 DVE) | Forms the acetal backbone with the diol. acs.org |

| Divinyl Ether | Tri(ethylene glycol) divinyl ether (TEGDVE) | Provides flexibility to the polymer chain. acs.org |

| Diol | 1,4-Butanediol (B14) | Reacts with the divinyl ether to form acetal linkages. acs.org |

| Diol | Poly(ethylene glycol) (PEG) | Used to create flexible, hydrophilic polyacetals. core.ac.uk |

| Acid Catalyst | p-Toluenesulfonic acid (PTSA) | Initiates the polyaddition by protonating the vinyl ether. rsc.orgresearchgate.net |

| Acid Catalyst | Camphor sulfonic acid | A common catalyst for polyacetal synthesis. acs.org |

This table illustrates the types of divinyl ethers, diols, and catalysts used in polyaddition reactions to synthesize polyacetals.

Copolymerization Studies of 1,3 Bis Ethenyloxy Butane with Diverse Monomers

Cationic Copolymerization with Vinyl Ethers and Other Olefinic Monomers

Cationic polymerization is the principal method for polymerizing vinyl ethers, as the electron-donating ether oxygen stabilizes the propagating carbocationic chain end. cmu.edu The process is typically initiated by protonic acids or Lewis acids, often in combination with a cationogen, at low temperatures to suppress side reactions. google.comcore.ac.uk In the case of 1,3-bis(ethenyloxy)butane, a divinyl ether, each monomer unit can be incorporated into two separate polymer chains, acting as a crosslinking agent, or it can undergo cyclopolymerization, where both vinyl groups react within the same chain to form cyclic repeating units. acs.org

The polymerization of vinyl ethers can be conducted as a living or controlled process, which allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined end-group functionalities. core.ac.ukrsc.org This control is crucial when incorporating divinyl ethers like this compound to prevent premature gelation and to construct specific macromolecular architectures. The choice of initiating system, such as the combination of a protonic acid adduct (e.g., HCl-etherate) and a Lewis acid (e.g., zinc chloride or ethylaluminum sesquichloride), along with the addition of a Lewis base (e.g., ethyl acetate), is critical for stabilizing the propagating species and achieving a controlled reaction. core.ac.ukrsc.org

Alternating copolymers are typically formed from the copolymerization of electron-rich monomers with electron-poor monomers. Vinyl ethers, being electron-rich, readily undergo alternating copolymerization with electron-deficient monomers. However, when copolymerizing two different vinyl ethers, such as this compound with a monofunctional vinyl ether like butyl vinyl ether, a strong alternating tendency is not generally expected. The reactivity of the propagating cation towards the available monomers is governed by the relative nucleophilicity of the monomers' double bonds. Since both monomers are of a similar electronic nature, their incorporation is more likely to follow statistical or ideal copolymerization kinetics rather than a strictly alternating pattern.

The sequence distribution will be primarily influenced by the reactivity ratios of the two vinyl ether monomers. A tendency toward alternation would only occur if the growing chain end derived from one monomer has a significant and consistent preference for adding the other monomer type, which is uncommon for comonomers within the same chemical family.

The monomer sequence distribution in a copolymer is quantitatively described by the monomer reactivity ratios, r₁ and r₂. These ratios compare the rate constant of a propagating chain end adding a monomer of its own type versus adding the comonomer. For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁.

If r₁ and r₂ are both close to 1, the copolymerization is ideal, and the monomer sequence is random.

If r₁ > 1 and r₂ < 1, the copolymer will be enriched in M₁.

If r₁ and r₂ are both less than 1, the system tends toward alternation.

To illustrate the concept, the following table presents reactivity ratios for a representative cationic copolymerization system involving vinyl ethers.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics | Reference |

|---|---|---|---|---|---|

| 2-Chloroethyl Vinyl Ether (CEVE) | Styrene (B11656) (St) | ~9 - 36 | ~0.01 - 0.125 | CEVE is significantly more reactive than Styrene. The copolymer is rich in CEVE units. | orientjchem.org |

| Isobutyl Vinyl Ether (I) | Divinyl Ether (III) | 1.09 | 0.86 | Near-ideal copolymerization with a slight preference for homopolymerization of I. | acs.org |

In the context of this compound copolymerized with a monofunctional vinyl ether, one would expect reactivity ratios close to 1, leading to a largely random distribution of the comonomer units along the polymer chain, interspersed with crosslinking points or cyclic structures derived from the difunctional monomer.

Copolymerization with Maleic Anhydride (B1165640) and Related Electron-Deficient Monomers

The copolymerization of this compound with electron-deficient monomers like maleic anhydride is a classic example of donor-acceptor complex polymerization. acs.org Vinyl ethers act as strong electron donors, while maleic anhydride is a strong electron acceptor. These two monomers can form an electron donor-acceptor (EDA) complex that may polymerize spontaneously or be initiated radically or photochemically. nih.gov

A key feature of this type of copolymerization is the strong tendency to form 1:1 alternating copolymers, regardless of the initial monomer feed ratio. acs.org The mechanism involves the homopolymerization of the EDA complex, which ensures the alternating sequence of donor and acceptor units in the polymer backbone. When a divinyl ether like this compound is used, it can lead to the formation of crosslinked, alternating copolymers or soluble polymers containing macrocyclic rings in the backbone if cyclopolymerization occurs. acs.org The resulting copolymers containing anhydride groups are valuable as they can be easily post-functionalized through reaction with water, alcohols, or amines to generate diacid, ester-acid, or amide-acid functionalities, respectively.

Incorporating this compound into Complex Copolymer Architectures (e.g., multiblock copolymers)

Living cationic polymerization techniques provide the necessary control to incorporate divinyl ethers like this compound into more complex polymer structures than simple random copolymers.

One major application is in the synthesis of star-shaped polymers . In this "arm-first" approach, living linear polymer chains (the arms) are first synthesized. Then, a divinyl ether is added as a linking agent. The living chain ends of the arms react with the vinyl groups of the divinyl ether, linking multiple arms together to form a star polymer with a crosslinked core. acs.org The number of arms per star can be controlled by adjusting the ratio of the divinyl ether to the living polymer chains.

Multiblock copolymers can also be synthesized. For example, ABA triblock copolymers can be prepared using a difunctional initiator. rsc.org This creates a polymer chain growing outwards in two directions. A first monomer (B) is polymerized to form the central block, followed by the sequential addition of a second monomer (A). If this compound is used as part of the monomer feed, it can be incorporated into these blocks, introducing crosslinking sites in a controlled manner. For instance, triblock copolymers of poly(VEEM)-b-poly(MOEO₂VE)-b-poly(VEEM) have been synthesized, where the outer blocks contain crosslinkable groups. rsc.org A similar strategy could be employed with this compound to create well-defined, crosslinkable block copolymers.

Control over Copolymer Microstructure and Chain-End Functionality

Control over the microstructure of copolymers containing this compound involves managing both the sequence of monomer units and the stereochemistry of their incorporation. The primary tool for this control is living or controlled cationic polymerization. core.ac.uk By maintaining a low concentration of active propagating species in equilibrium with dormant species, side reactions are minimized, allowing for precise control over the polymer chain. core.ac.uk

A key aspect of the microstructure of polymers derived from divinyl ethers is the competition between intermolecular crosslinking and intramolecular cyclization. At low monomer concentrations, the probability of a propagating chain end reacting with the second vinyl group on the same monomer unit is increased, leading to cyclopolymerization . acs.org This results in a linear polymer chain containing cyclic units in the backbone. At higher concentrations, intermolecular reactions are favored, leading to the formation of a crosslinked network.

Chain-end functionality is another critical parameter that can be precisely controlled through living polymerization. The reaction can be initiated with a functional initiator to place a specific group at the beginning of every chain. Subsequently, the living cationic chain ends can be quenched with a variety of nucleophiles to introduce a desired functional group at the terminus of the chain. This high degree of end-group fidelity is essential for applications such as the synthesis of block copolymers or for grafting polymers onto surfaces. acs.org

Macromolecular Architecture and Functionalization Through 1,3 Bis Ethenyloxy Butane Polymerization

Synthesis of Branched and Cross-linked Polymers

The bifunctionality of 1,3-bis(ethenyloxy)butane is pivotal for the synthesis of non-linear polymers. Depending on the polymerization method and reaction conditions, it can be used to form discrete branched structures like star polymers or to create continuous, infinite networks characteristic of thermosets and gels.

Star-Shaped Polymer Synthesis Utilizing this compound

Star-shaped polymers, which consist of multiple linear polymer "arms" radiating from a central core, can be synthesized with a high degree of precision using this compound as a linking agent. The "arm-first" method, based on living cationic polymerization, is a primary route for this process. nih.govacs.org In this approach, monofunctional vinyl ether monomers, such as isobutyl vinyl ether, are first polymerized to create living polymer chains of a controlled length and narrow molecular weight distribution. nih.gov A small, substoichiometric amount of this compound is then introduced into the system.

The living cationic ends of the pre-formed polymer arms react with the vinyl ether groups of this compound. As multiple arms attach to a single divinyl ether molecule, and these molecules subsequently react with other living arms, a cross-linked microgel core is formed, from which the polymer arms radiate. acs.org This reaction can be performed as a one-pot process, leading to the quantitative formation of star-shaped polymers. nih.gov

The number of arms in the resulting star polymer can be controlled by several factors, including the chain length of the initial living polymer arms and the molar ratio of the divinyl ether to the living chain ends. acs.org While divinyl ethers with flexible spacers like this compound are effective, the flexibility of the butane (B89635) chain can sometimes lead to a lower yield of star polymer compared to more rigid divinyl linking agents. acs.org

| Component | Role in Synthesis | Example |

| Monofunctional Monomer | Forms the linear arms of the star polymer. | Isobutyl vinyl ether (IBVE) |

| Initiating System | Initiates living cationic polymerization of the arm monomer. | HI/ZnI₂ or Cationogen/EtAlCl₂ |

| This compound | Acts as the divinyl linking agent to form the central core. | N/A |

| Solvent | Provides the reaction medium. | Hexane or Toluene |

Network Polymer Formation and Gelation Behavior

When this compound is reacted with multifunctional cross-linking agents in stoichiometric amounts, extensive three-dimensional polymer networks are formed rather than discrete molecules. A highly efficient method for this is the photo- or thermally-initiated thiol-ene reaction. digitellinc.comnih.gov This reaction proceeds via a step-growth mechanism, where a thiol group (-SH) adds across one of the "ene" or vinyl groups of this compound, forming a thioether linkage. researchgate.net

By using polythiols—molecules with two or more thiol groups—as cross-linkers, each this compound molecule can be connected to multiple other molecules, leading to the rapid formation of a network. As the polymerization progresses, the molecular weight of the polymer increases until a critical point, known as the gel point, is reached. At this point, a single, macroscopic polymer molecule is formed, resulting in a dramatic increase in viscosity and the formation of an insoluble, cross-linked gel. harvard.edu

The properties of the resulting network, such as cross-link density, stiffness, and thermal characteristics, can be precisely controlled by the choice of the thiol cross-linker. For instance, reacting this compound with a dithiol will result in linear chain extension, while using tri- or tetrathiols leads to the formation of dense networks. nih.govresearchgate.net

| Thiol Cross-linker | Functionality | Resulting Network Structure |

| 1,2-Ethanedithiol | 2 | Linear Poly(thioether) |

| Trimethylolpropane tris(3-mercaptopropionate) | 3 | Cross-linked Network |

| Pentaerythritol tetrakis(3-mercaptopropionate) | 4 | Densely Cross-linked Network |

Design of Functional Poly(divinyl ether)s

A significant advantage of using this compound in polymerization, particularly in thiol-ene systems, is the ability to design and synthesize polymers with specific, pre-determined functionalities.

Incorporation of Pendant Functional Groups

Pendant functional groups can be readily incorporated into the polymer structure by utilizing thiol monomers that contain an additional desired functional group. During the thiol-ene polymerization with this compound, the thiol group reacts to form the polymer backbone, leaving the other functional group attached to the network as a pendant side chain. This method provides a straightforward route to functional materials without the need for post-polymerization modification. semanticscholar.orgmdpi.com

For example, the use of thioglycerol in a reaction with this compound will result in a polymer network decorated with pendant hydroxyl (-OH) groups. Similarly, using 3-mercaptopropionic acid will introduce pendant carboxylic acid (-COOH) groups. This versatility allows for the creation of polymers with tailored properties such as hydrophilicity, reactivity for further modification, or specific catalytic or biomedical functions.

| Functional Thiol Monomer | Chemical Formula | Incorporated Pendant Group |

| 2-Mercaptoethanol | HSCH₂CH₂OH | Hydroxyl (-OH) |

| 3-Mercaptopropionic acid | HSCH₂CH₂COOH | Carboxylic Acid (-COOH) |

| 2-Aminoethanethiol | HSCH₂CH₂NH₂ | Amine (-NH₂) |

Redox-Tunable Polymers from Thiol-Ene Reactions of Divinyl Ethers

This conversion can be achieved using common oxidizing agents. For example, mild oxidation with reagents like hydrogen peroxide can convert the thioethers to sulfoxides, while stronger oxidizing agents can lead to the formation of sulfones. This process can change the material's solubility, thermal stability, and interaction with other substances, making it a "redox-tunable" polymer. Such materials are of interest in areas like responsive drug delivery, sensors, and smart materials. researchgate.netresearchgate.net

| Oxidation State | Structure | Typical Oxidizing Agent |

| Thioether | -S- | N/A (as-synthesized) |

| Sulfoxide (B87167) | -SO- | Hydrogen Peroxide (H₂O₂) |

| Sulfone | -SO₂- | meta-Chloroperoxybenzoic acid (mCPBA) |

Tailoring Polymer Properties through this compound Incorporation

The inclusion of this compound as a monomer or cross-linker provides a powerful tool for tailoring the final physical and thermal properties of a polymer. The specific molecular structure of this divinyl ether directly influences characteristics such as thermal stability, glass transition temperature, and flexibility.

The flexible four-carbon butane chain separating the two vinyl ether groups is a key structural feature. This aliphatic spacer increases the rotational freedom of the polymer chains, leading to a less rigid network structure. researchgate.net Consequently, polymers incorporating this compound are expected to exhibit enhanced flexibility and a lower glass transition temperature (Tg) compared to analogous polymers synthesized with more rigid divinyl ethers, such as divinylbenzene. specialchem.comprotolabs.com The glass transition temperature is the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. aps.org A lower Tg is indicative of greater chain mobility and flexibility at a given temperature.

The thermal stability of the resulting polymer is largely dependent on the type of chemical bonds forming the network. In thiol-ene derived polymers, the backbone consists of robust carbon-carbon and carbon-sulfur bonds. The thioether linkage is generally stable, contributing to a material with good thermal stability. However, the degradation pathway will differ from that of all-carbon backbone polymers.

| Property | Influence of this compound Structure | Comparison with Rigid Monomer (e.g., Divinylbenzene) |

| Flexibility | The flexible butane spacer increases chain mobility and overall material flexibility. | Higher |

| Glass Transition Temperature (Tg) | Increased chain mobility and free volume lead to a lower Tg. | Lower |

| Thermal Stability | Determined by the stability of the C-S and C-C bonds in the poly(thioether) network. | Dependent on specific network chemistry |

Advanced Analytical Techniques in the Characterization of 1,3 Bis Ethenyloxy Butane Derived Polymers

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR of polymers)

Spectroscopic methods are fundamental in determining the chemical structure of poly(1,3-bis(ethenyloxy)butane) and its copolymers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer backbone and side chains. In the case of polymers derived from divinyl ethers, NMR is crucial for confirming the occurrence of cyclopolymerization versus simple vinyl addition, as well as identifying end groups and any side reactions. acs.orgcapes.gov.br For a polymer of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methine protons of the acetal (B89532) groups in the polymer backbone, typically in the range of 4.5-5.0 ppm. sci-hub.box The methylene (B1212753) and methyl protons of the butane (B89635) side chain would also exhibit distinct chemical shifts. docbrown.info

¹³C NMR spectroscopy offers further structural detail, with the acetal carbon appearing at a characteristic downfield shift. nii.ac.jp Analysis of the ¹³C NMR spectrum can help in determining the stereochemistry of the polymer, such as the cis/trans isomerism within the cyclic repeating units that can be formed during cyclopolymerization. capes.gov.br In a study of copolymers of triethylene glycol divinyl ether and α-olefins, ¹H and ¹³C NMR were used to confirm the incorporation of both monomer units into the polymer chain. mdpi.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the polymer. dntb.gov.ua For polyacetals derived from this compound, the IR spectrum would be dominated by a strong, characteristic C-O-C stretching vibration of the acetal linkages, typically observed in the region of 1200-1000 cm⁻¹. spectroscopyonline.com The absence or significant reduction of the C=C stretching band around 1620 cm⁻¹, which is characteristic of the vinyl ether monomer, would indicate successful polymerization. The spectrum would also feature C-H stretching and bending vibrations from the alkyl groups.

A representative table of expected NMR chemical shifts for the repeating unit of poly(this compound) is presented below, based on typical values for polyacetals and related structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetal CH | 4.5 - 5.0 | 95 - 105 |

| Backbone CH₂ | 3.4 - 3.8 | 65 - 75 |

| Side Chain CH | 1.5 - 1.8 | 30 - 40 |

| Side Chain CH₂ | 1.2 - 1.5 | 20 - 30 |

| Side Chain CH₃ | 0.8 - 1.0 | 10 - 15 |

Chromatographic Techniques for Molecular Weight and Polydispersity Analysis (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. lcms.czresearchgate.netwaters.com This method separates polymer molecules based on their hydrodynamic volume in solution. paint.orgpaint.org

In a typical GPC/SEC analysis of a polymer derived from this compound, a dilute solution of the polymer is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. paint.org The elution profile is monitored by a detector, most commonly a differential refractometer, to generate a chromatogram.

From the chromatogram, several key parameters are determined relative to calibration standards of known molecular weight: lcms.cz

Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (M_w): An average that takes into account the weight fraction of each polymer molecule.

Polydispersity Index (PDI): The ratio of M_w to M_n, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.

For instance, in the characterization of a copolymer of triethylene glycol divinyl ether and α-olefin, GPC was used to determine the molecular weight and PDI. mdpi.com The resulting GPC chromatogram showed a unimodal distribution, and the data is summarized in the table below as a representative example. mdpi.com

| Parameter | Value |

| M_n ( g/mol ) | 3,200 |

| M_w ( g/mol ) | 7,040 |

| PDI (M_w/M_n) | 2.2 |

Thermal Analysis of Poly(this compound) and Copolymers (e.g., DSC, TGA)

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of polymers. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used for this purpose. wsimg.comslideshare.netyoutube.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature. azom.com This technique is used to determine key thermal transitions such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). The T_g is an important characteristic of the amorphous regions of the polymer, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For semicrystalline polymers, the T_m indicates the temperature at which the crystalline domains melt. In a study of polymer films derived from star-poly(ε-caprolactone) maleate (B1232345) and divinyl ethers, DSC was used to characterize their melting temperatures. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.comyoutube.com This analysis provides information on the thermal stability of the polymer and its degradation profile. The onset temperature of decomposition is a key indicator of the polymer's thermal stability. researchgate.net For polyacetals, thermal degradation can occur through chain scission and depolymerization, often initiated at the chain ends. sci-hub.se A study on the thermal-oxidative degradation of polyoxymethylene (a polyacetal) showed that the main degradation product was formaldehyde. The presence of oxygen generally leads to decomposition at lower temperatures compared to an inert atmosphere like nitrogen. researchgate.netsci-hub.se

The following table summarizes typical thermal properties that would be investigated for a polymer derived from this compound.

| Thermal Property | Analytical Technique | Information Obtained |

| Glass Transition Temperature (T_g) | DSC | Temperature of transition from glassy to rubbery state |

| Melting Temperature (T_m) | DSC | Temperature of crystalline melting |

| Crystallization Temperature (T_c) | DSC | Temperature of crystallization upon cooling |

| Onset of Decomposition (T_d) | TGA | Temperature at which significant weight loss begins |

| Char Yield | TGA | Percentage of material remaining at high temperatures |

Morphological and Crystalline Investigations of Polyacetals and Related Structures (e.g., SAXS, WAXS)

The morphology and crystalline structure of semicrystalline polymers significantly influence their mechanical and physical properties. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for probing the structure of materials at the nanoscale and atomic scale, respectively. youtube.com

Wide-Angle X-ray Scattering (WAXS): WAXS, also known as Wide-Angle X-ray Diffraction (WAXD), provides information about the arrangement of polymer chains within the crystalline regions. diamond.ac.uk The scattering pattern reveals the unit cell dimensions of the crystals and can be used to identify the crystalline polymorph. The degree of crystallinity can also be estimated from the relative areas of the crystalline peaks and the amorphous halo in the WAXS pattern. diamond.ac.uk

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate larger-scale structures, typically in the range of 1 to 100 nm. youtube.com For semicrystalline polymers, SAXS is particularly useful for determining the lamellar structure, which consists of alternating crystalline and amorphous layers. The spacing between the crystalline lamellae, known as the long period, can be calculated from the position of the scattering peak. mdpi.com

Simultaneous SAXS/WAXS measurements are often employed to study the evolution of both the crystalline structure and the lamellar morphology during processes such as crystallization from the melt or deformation. mdpi.comornl.govmdpi.com For a semicrystalline polymer derived from this compound, these techniques could be used to understand how processing conditions affect the final morphology and, consequently, the material's properties. For example, in a study of polyamide 11, simultaneous SAXS-WAXS was used to monitor structural evolution during a temperature cycle, revealing changes in the crystalline lamellae and the amorphous phase. mdpi.com

The table below outlines the structural information that can be obtained from SAXS and WAXS analysis of a semicrystalline polyacetal.

| Technique | Structural Information | Key Parameters |

| WAXS | Crystalline unit cell, degree of crystallinity, crystal size | Lattice parameters (a, b, c, α, β, γ), percent crystallinity (%X_c) |

| SAXS | Lamellar morphology, domain spacing in block copolymers | Long period (L_p), lamellar thickness (L_c) |

Theoretical and Computational Investigations of 1,3 Bis Ethenyloxy Butane Reactivity and Polymerization

Quantum Chemical Frameworks for Studying Vinyl Ether Reactivity

The reactivity of vinyl ethers, including 1,3-bis(ethenyloxy)butane, is governed by the electronic structure of the vinyl group, which is significantly influenced by the adjacent oxygen atom. Quantum chemical methods are essential for describing these electronic effects and predicting reactivity.

Ab Initio Methods: These methods, derived from first principles without empirical parameters, provide a fundamental understanding of molecular systems. Hartree-Fock (HF) theory is a foundational ab initio method, but it does not account for electron correlation, which can be crucial for accurate energy predictions. More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation and offer higher accuracy, albeit at a greater computational cost. These frameworks are used to calculate fundamental properties such as molecular orbital energies, charge distributions, and geometric parameters, which are key indicators of reactivity.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying systems of the size and complexity relevant to polymerization. It calculates the electronic energy based on the electron density, offering a balance between computational cost and accuracy. Various functionals, such as B3LYP, PBE0, and M06-2X, have been developed to approximate the exchange-correlation energy. DFT is widely used to explore potential energy surfaces, locate transition states, and calculate reaction energies and activation barriers, providing deep insights into reaction mechanisms. For instance, DFT studies on various vinyl ethers have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding their behavior in reactions like cationic polymerization and cycloadditions.

Quantum Theory of Atoms in Molecules (QTAIM): This framework analyzes the topology of the electron density to define atoms and bonds within a molecule. It can be used to characterize the nature of chemical bonds and intermolecular interactions, such as the resonance effect of the ether oxygen on the vinyl double bond, which is central to the high reactivity of monomers like this compound in cationic polymerization.

These quantum chemical frameworks provide the theoretical foundation for the more specific computational investigations detailed in the subsequent sections.

DFT Calculations on Reaction Mechanisms and Transition States in Cationic Polymerization

Cationic polymerization is the primary method for polymerizing vinyl ethers due to the electron-rich nature of the double bond, which stabilizes the propagating carbocation. DFT calculations are instrumental in elucidating the step-by-step mechanism of this process.

The polymerization involves several key steps:

Initiation: A proton or Lewis acid interacts with the vinyl ether to form a carbocation.

Propagation: The carbocationic chain end attacks another monomer molecule.

Chain Transfer and Termination: The reaction can be terminated or the active center transferred to another molecule (monomer, solvent, or counterion).

DFT is used to model each of these steps by calculating the geometries and energies of reactants, intermediates, transition states, and products. For example, in studies of vinyl ether polymerization initiated by an alcohol/B(C₆F₅)₃ system, DFT was used to investigate the formation of the active center and rationalize the reaction mechanism.

Transition State Analysis: Identifying the transition state (a first-order saddle point on the potential energy surface) is crucial for understanding the kinetics of a reaction. DFT calculations can precisely locate transition state structures and their corresponding activation energies (ΔG‡). A lower activation energy implies a faster reaction rate. For the cationic polymerization of this compound, DFT could be used to compare the activation barriers for intramolecular cyclization versus intermolecular propagation, a key consideration for difunctional monomers. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product states.

The table below shows representative activation energies calculated using DFT for the propagation step of different vinyl monomers, illustrating how computational methods can quantify reactivity.

| Monomer System | Propagation Step | Activation Energy (ΔG‡) (kJ/mol) | Computational Method | Reference |

| cis-1,3-Butadiene | Insertion into Nd-based catalyst | 54.3 | DFT | |

| trans-1,3-Butadiene | Insertion into Nd-based catalyst | 67.0 | DFT | |

| Nitrilimine + Ethene | [3+2] Cycloaddition | ~59 (3.38 kcal/mol) | PBE0/6-311++G(2df,pd) |

Note: Data presented are for analogous polymerization and cycloaddition reactions to illustrate the application of DFT in determining activation energies. Specific data for this compound is not available.

Modeling of Polymerization Kinetics and Chain Growth

Kinetic Monte Carlo (KMC) Simulations: KMC is a powerful method for simulating the time evolution of a polymer system. The simulation proceeds by stochastically selecting among all possible reaction events (initiation, propagation, chain transfer) based on their respective rate constants.

Emerging Research Directions and Future Outlook for 1,3 Bis Ethenyloxy Butane Chemistry

Bio-derived Feedstocks for Vinyl Ether Monomers

The increasing focus on environmental sustainability is compelling a shift from petrochemical feedstocks to renewable, bio-based resources in the chemical industry. nih.govresearchgate.net This transition is particularly relevant for the synthesis of vinyl ether monomers. Research has demonstrated viable pathways to produce these monomers from abundant and eco-friendly raw materials such as carbohydrates and glycerol. nih.govrsc.org

One innovative approach involves the vinylation of carbohydrates using calcium carbide, which yields mono-, di-, and tetravinyl ethers with high efficiency (81-92% yields). nih.gov Another sustainable method utilizes enzymes, such as immobilized lipase B from Candida antarctica (CalB), to catalyze the synthesis of vinyl ether esters directly from hydroxyl-functional vinyl ethers and various carboxylic acids, including those derived from fatty acids. nih.govresearchgate.net This enzymatic process is advantageous as it often proceeds without the need for solvents and under benign reaction conditions. nih.gov Furthermore, glycerol, an inexpensive and plentiful byproduct of biodiesel production, can be used as a precursor for cyclic vinyl ethers, which can then be copolymerized to create well-defined, hydrophilic bio-based polymers. rsc.org The development of these green synthesis routes represents a significant step toward reducing the carbon footprint associated with vinyl ether production. researchgate.net

Integration with Advanced Manufacturing Techniques (e.g., microreactors, flow chemistry)

Advanced manufacturing technologies like microreactors and flow chemistry are being increasingly integrated into chemical synthesis to enhance efficiency, safety, and sustainability. beilstein-journals.org These techniques offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to traditional batch processes. rsc.org

The synthesis of building blocks involving acetal (B89532) protection has been successfully demonstrated in continuous flow systems, achieving superior yields compared to batch methods. rsc.org Flow chemistry is particularly advantageous for handling highly reactive or unstable intermediates, a common feature in many organic syntheses. By minimizing the reactor volume and enabling rapid mixing and heat transfer, microreactors provide an inherently safer environment for such reactions. beilstein-journals.org The application of these technologies to the synthesis of 1,3-Bis(ethenyloxy)butane and other vinyl ethers could lead to more streamlined, scalable, and environmentally friendly production processes, aligning with the principles of green chemistry. beilstein-journals.org

Development of Novel Catalytic Systems for Controlled Polymerization

The properties of a polymer are intrinsically linked to its molecular architecture. For divinyl ethers like this compound, achieving precise control over the polymerization process is crucial for tailoring the final material's characteristics. A significant challenge in the free-radical polymerization of divinyl ethers is regulating the complex kinetics and thermodynamics, which influence factors like cycloisomerism and stereoisomerism. researchgate.net

To address this, research is focused on developing novel catalytic systems that can direct the polymerization pathway. Ziegler-Natta catalysts, traditionally used for olefin polymerization, are being explored for their potential in controlling the polymerization of other monomers. mdpi.commdpi.com For instance, neodymium-based catalyst systems have been shown to produce polybutadiene with a high cis-1,4 configuration content. researchgate.net The objective is to understand how variations in catalyst composition, such as the ratios of catalyst components, affect molecular weight, dispersity, and microstructure. mdpi.com By designing sophisticated catalysts, it may become possible to overcome the kinetic and thermodynamic hurdles in divinyl ether polymerization, allowing for the synthesis of polymers with precisely defined structures and, consequently, predictable properties. researchgate.net

Designing Stimuli-Responsive Materials from this compound Polymers

Stimuli-responsive materials, or "smart" materials, are an exciting class of polymers that can undergo significant changes in their properties in response to external cues such as temperature, pH, light, or redox state. mdpi.comnih.gov These materials hold immense promise for applications in drug delivery, tissue engineering, and diagnostics. nih.govnih.gov

Polymers derived from this compound can serve as a scaffold for creating such smart materials. By incorporating specific functional groups into the polymer backbone or as pendant groups, responsiveness to various stimuli can be engineered. mdpi.com For example, natural polymers like chitosan and gelatin exhibit both thermo-responsive and pH-responsive behaviors. nih.gov Similarly, synthetic polymers can be designed to undergo phase transitions or morphological transformations at specific physiological conditions, enabling the targeted and controlled release of therapeutic agents. nih.gov The development of multi-stimuli-responsive materials, which react to several cues simultaneously, could lead to highly sophisticated systems for advanced biomedical applications. mdpi.com

Table 1: Examples of Stimuli and Potential Polymer Responses This table is interactive. Click on the headers to sort.

| Stimulus | Potential Polymer Response | Example Application |

|---|---|---|

| Temperature | Sol-gel transition, change in solubility | Injectable hydrogels for drug delivery |

| pH | Swelling/shrinking, change in surface charge | Oral drug delivery systems that release in the gut |

| Light | Isomerization, bond cleavage | On-demand drug release, photolithography |

| Redox State | Disulfide bond cleavage, degradation | Targeted drug release in cancer cells |

Potential for Advanced Materials with Tailored Properties

The versatility of divinyl ether monomers like this compound allows for the creation of advanced materials with a wide range of tailored properties. The final characteristics of the polymer, such as its mechanical strength, chemical resistance, and thermal stability, are dictated by its molecular structure, including its crystallinity and morphology. acs.org

Thiol-ene chemistry, which can be used to polymerize divinyl ethers with thiol-containing monomers, is a powerful tool for producing polythioethers with high sulfur content. acs.org These polymers can exhibit complex crystallization behavior, forming different polymorphic phases with distinct crystalline structures. Understanding and controlling this crystallization is critical for tuning the material's properties for specific applications, such as high-performance coatings or materials with high mechanical resistance. acs.org The ability to precisely control the polymer's architecture on a molecular level is a key challenge that, if overcome, would unlock the potential to design materials with unprecedented functionalities. rsc.org

Unresolved Challenges and Future Perspectives in Divinyl Ether Polymer Chemistry

Despite the significant potential, several challenges remain in the field of divinyl ether polymer chemistry. A primary hurdle is achieving molecular-level control during polymerization. rsc.org The free-radical polymerization of divinyl ethers often results in structurally complex and diverse products due to competing kinetic and thermodynamic pathways. researchgate.net Developing strategies to isolate thermodynamically or kinetically controlled products is an ongoing area of research. researchgate.net

From a broader perspective, the push towards a sustainable, circular plastics economy presents a major challenge for all of polymer science. frontiersin.org This involves not only using bio-based feedstocks but also designing polymers that are recyclable or biodegradable. Another challenge lies in the robust and reproducible production of polymer colloids, which are essential for applications like paints and coatings. acs.org Overcoming these obstacles will require interdisciplinary collaboration and continued innovation in catalyst design, polymerization techniques, and material processing. The future of this compound chemistry will depend on successfully addressing these challenges to create sustainable and high-performance materials for the next generation of technology.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Calcium Carbide |

| Chitosan |

| Di(ethylene glycol) divinyl ether |

| Dimethyldichlorosilane |

| Diisobutylaluminum hydride |

| Gelatin |

| Glycerol |

| Maleic anhydride (B1165640) |

| Neodymium versatate |

| Poly(N-isopropylacrylamide) |

| Pluronic F127 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Bis(ethenyloxy)butane, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 1,3-butanediol with vinyl bromide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like 1,4-dioxane at 60–80°C for 12–24 hours. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 2:1 vinyl bromide to diol) can improve yield . Purification via fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) is recommended.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of ethenyloxy groups via characteristic proton signals at δ 4.7–5.0 ppm (CH₂=CHO–) and δ 6.3–6.5 ppm (CH₂=CH–) in H NMR.

- FT-IR : Identify C-O-C stretches at 1,100–1,250 cm⁻¹ and vinyl C=C stretches at 1,600–1,650 cm⁻¹.

- Mass Spectrometry : Validate molecular weight (170.25 g/mol) using electron ionization (EI-MS) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Despite limited toxicity data, assume potential irritancy. Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with strong acids/bases (risk of decomposition) and store in inert atmospheres (argon/nitrogen) at ≤4°C. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas separation applications?

- Methodological Answer : As a flexible linker, it can coordinate with metal nodes (e.g., Zn²⁺ or Cu²⁺ clusters) to form MOFs with tunable pore sizes. Use solvothermal synthesis (e.g., 120°C, 48 hours in DMF/water) to crystallize the framework. Characterize porosity via BET analysis and test gas adsorption (e.g., CO₂/CH₄ selectivity) using volumetric or gravimetric methods. Adjust linker-to-metal ratios to optimize kinetic separation properties .

Q. What computational strategies predict the reactivity of this compound in radical polymerization or copolymerization?

- Methodological Answer : Perform density functional theory (DFT) calculations to model radical initiation sites (e.g., ethenyl groups). Use software like Gaussian or ORCA to simulate bond dissociation energies (BDEs) and transition states. Pair with experimental validation: monitor polymerization via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) to correlate computational predictions with molecular weight distributions .

Q. How does the conformational flexibility of this compound influence its performance in supramolecular assemblies?

- Methodological Answer : Analyze rotatable bonds (C-O and central C-C) using X-ray crystallography (employ SHELXL for refinement ). Compare crystal packing in different solvents (e.g., hexane vs. THF) to assess solvent-induced conformational changes. Use small-angle X-ray scattering (SAXS) to study dynamic behavior in solution.

Q. What are the challenges in characterizing degradation pathways of this compound under oxidative conditions?

- Methodological Answer : Expose the compound to UV/O₃ or H₂O₂/Fe²⁺ (Fenton’s reagent) and track degradation via LC-MS. Identify intermediates (e.g., epoxides or carbonyl derivatives) and propose pathways using high-resolution mass spectrometry (HR-MS) and isotopic labeling. Compare stability with analogues like 1,4-bis(ethenyloxy)butane to isolate structural effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.